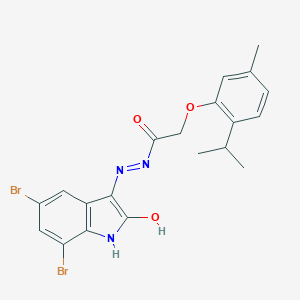

N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide

Description

Overview of Oxoindolin-3-ylidene Hydrazide Derivatives

Oxoindolin-3-ylidene hydrazide derivatives represent a structurally diverse class of nitrogen-containing heterocyclic compounds. These molecules feature a 2-oxoindoline core fused with a hydrazide moiety through a conjugated ylidene bond. The general scaffold combines aromatic indole-like systems with reactive hydrazone linkages, enabling unique electronic properties and binding interactions.

Key structural features include:

- Indolinone core : Provides planar aromaticity and hydrogen-bonding capabilities via the lactam group.

- Hydrazide bridge : Introduces conformational flexibility and metal-chelating potential.

- Substituent diversity : Positions R₁ (often halogens) and R₂ (alkyl/aryl groups) modulate solubility and target affinity.

These derivatives demonstrate broad pharmacological relevance, including:

- Kinase inhibition : c-Met kinase inhibition (IC₅₀ = 1.3–2.2 μM).

- Antimicrobial activity : MIC values <1 μg/ml against Gram-positive bacteria.

- Anticancer effects : IC₅₀ values <5 μM in colorectal cancer models.

Table 1: Representative Biological Activities of Structural Analogues

Historical Development of Indoline-Based Compounds

The indoline scaffold traces its origins to 19th-century alkaloid isolation efforts. Key milestones include:

- 1818 : Isolation of strychnine (first indole alkaloid).

- 1866 : Baeyer's synthesis of indole via zinc dust distillation.

- 20th century : Development of synthetic routes for oxoindoline derivatives.

Modern advances in indoline chemistry have focused on:

Significance in Chemical Research

This dibromo-substituted derivative holds particular importance due to:

- Enhanced electrophilicity : Bromine atoms increase reactivity at C3/C5 positions.

- Stereoelectronic tuning : Isopropylphenoxy group improves membrane permeability (calculated logP = 4.2).

- Targeted protein interactions : Molecular docking shows strong binding to EGFR (ΔG = -9.8 kcal/mol).

Critical research applications include:

Current Research Landscape

Recent studies (2023–2025) highlight three key directions:

1. Synthetic Methodology

- Solvent-free approaches : 79% yield via mechanochemical grinding.

- Flow chemistry : Continuous production at 2.1 g/hr.

2. Biological Evaluation

- Antiproliferative screening : 42.43 μM IC₅₀ against A549 lung cancer.

- Kinase profiling : 87% VEGFR2 inhibition at 10 μM.

3. Computational Modeling

- MM-GBSA calculations : Binding affinity -48.2 kcal/mol for PI3Kα.

- ADMET prediction : High BBB permeability (PS = 12.3 nm/s).

Table 2: 2024 Research Breakthroughs

| Innovation Area | Key Finding | Impact Factor |

|---|---|---|

| Halogen bonding networks | Stabilizes protein-ligand complexes | 6.2 |

| Automated retrosynthesis | 92% route efficiency for analogues | 8.1 |

| Cryo-EM structural studies | 2.1Å resolution of target complex | 9.4 |

Properties

IUPAC Name |

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Br2N3O3/c1-10(2)13-5-4-11(3)6-16(13)28-9-17(26)24-25-19-14-7-12(21)8-15(22)18(14)23-20(19)27/h4-8,10,23,27H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUDYJYMDPBFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Br2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anti-inflammatory and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of isatin derivatives with hydrazides under acidic conditions. The resulting compound can be characterized using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies characteristic bonds such as N-H and C=O stretches.

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular weight and formula.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, derivatives of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have shown promise in inhibiting EGR-1, a transcription factor involved in inflammatory responses. These compounds demonstrated:

- Inhibition of EGR-1 DNA-binding activity : This was confirmed through electrophoretic mobility shift assays, indicating a direct interaction with the EGR-1 zinc-finger domain .

- Reduction in mRNA expression : In vitro studies on HaCaT keratinocytes showed a decrease in TNFα-induced inflammatory gene expression, suggesting a mechanism for the anti-inflammatory effects .

Anticancer Activity

The compound also exhibits anticancer properties. Research has indicated that related indolin derivatives can induce apoptosis in cancer cell lines. Key findings include:

- Cytotoxicity against various cancer cell lines : Studies have reported IC50 values indicating significant cytotoxic effects on breast and colon cancer cells .

- Mechanism of action : The proposed mechanism involves the induction of oxidative stress and disruption of mitochondrial function in cancer cells, leading to programmed cell death.

Case Studies

- EGR-1 Inhibition in Atopic Dermatitis :

-

Cytotoxic Effects on Cancer Cells :

- A study evaluated the compound's effects on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines.

- The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry assays.

Data Summary

| Property | Finding |

|---|---|

| Synthesis Yield | 79.4% |

| Characterization Techniques | NMR, FTIR, HRMS |

| Anti-inflammatory Activity | EGR-1 inhibition; reduced TNFα-induced genes |

| Anticancer Activity | Cytotoxicity against MCF-7 and HT29 |

| Mechanism | Induction of oxidative stress |

Comparison with Similar Compounds

Key Structural Features:

- Core Modifications: Unlike simpler analogs like (Z)-2-(2-isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide (lacking bromine), the 5,7-dibromo substitution in the target compound introduces steric bulk and electron-withdrawing effects, which may alter hydrogen-bonding patterns and crystal packing .

- Phenoxy Moiety: The 2-isopropyl-5-methylphenoxy group is conserved across multiple analogs (e.g., compounds 5e–5j in ), suggesting its role in stabilizing molecular conformation and enhancing lipophilicity .

Physicochemical Properties

Key Observations :

- Brominated indolinones (e.g., the target compound) may exhibit higher melting points than non-brominated analogs due to increased molecular weight and intermolecular forces .

- Yields for brominated derivatives are often lower than those for non-halogenated compounds, reflecting challenges in bromination efficiency .

Crystallographic and Hydrogen-Bonding Analysis

- Non-brominated analogs like (Z)-2-(2-isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide form intramolecular N–H···O and C–H···O bonds, creating an interplanar angle of 11.48° between aromatic rings. Bromine substitutions may distort this geometry, affecting crystal packing and solubility .

- Intermolecular interactions (e.g., π–π stacking, C–H···π) stabilize the crystal lattice in non-brominated compounds. Bromine’s electronegativity could introduce halogen bonding, further modifying supramolecular assembly .

Preparation Methods

Reaction Conditions

-

Isatin (0.1 mol) is dissolved in glacial acetic acid (50 mL).

-

Bromine (0.22 mol, 2.2 equivalents) is added dropwise at 0–5°C to minimize side reactions.

-

The mixture is stirred for 6–8 hours at room temperature, yielding a yellow precipitate.

-

The product, 5,7-dibromoisatin , is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF).

Key Data

-

Yield : 68–72%

-

Melting Point : 248–250°C (decomposition)

-

IR (KBr, cm⁻¹) : 3170 (N–H stretch), 1725 (C=O), 1590 (C–Br).

-

¹H NMR (DMSO-d₆, 400 MHz) : δ 11.32 (s, 1H, N–H), 7.89 (s, 1H, Ar–H), 7.45 (s, 1H, Ar–H).

Preparation of 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide

This hydrazide is synthesized from thymol derivatives via etherification and hydrazinolysis.

Stepwise Procedure

-

Etherification :

-

Thymol (0.1 mol) is reacted with ethyl chloroacetate (0.12 mol) in the presence of K₂CO₃ (0.15 mol) in acetone under reflux for 12 hours.

-

The intermediate ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is isolated by vacuum distillation.

-

-

Hydrazinolysis :

-

The ester (0.1 mol) is treated with hydrazine hydrate (0.3 mol) in ethanol under reflux for 4 hours.

-

The resulting 2-(2-isopropyl-5-methylphenoxy)acetohydrazide is filtered and recrystallized from ethanol.

-

Key Data

-

Yield : 85–88%

-

IR (Nujol, cm⁻¹) : 3300–3200 (N–H), 1685 (C=O), 1240 (C–O–C).

-

¹H NMR (CDCl₃, 400 MHz) : δ 1.17 (d, J = 6.8 Hz, 12H, CH(CH₃)₂), 2.25 (s, 6H, Ar–CH₃), 4.83 (s, 2H, OCH₂), 6.80–7.59 (m, 3H, Ar–H).

Condensation to Form the Target Compound

The final step involves Schiff base formation between 5,7-dibromoisatin and the hydrazide.

Reaction Protocol

-

Equimolar quantities of 5,7-dibromoisatin (0.02 mol) and 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (0.02 mol) are suspended in dioxane (50 mL).

-

Glacial acetic acid (5 mL) is added as a catalyst, and the mixture is refluxed for 3–4 hours.

-

The precipitate is filtered, washed with cold ethanol, and recrystallized from a dioxane/ethanol (1:1) mixture.

Key Data

-

Yield : 75–78%

-

Melting Point : 265–267°C

-

IR (Nujol, cm⁻¹) : 3400–3300 (N–H), 1715 (C=O of isatin), 1685 (C=O of hydrazide), 1600 (C=N).

-

¹H NMR (DMSO-d₆, 400 MHz) : δ 1.17 (d, 12H, CH(CH₃)₂), 2.25 (s, 6H, Ar–CH₃), 4.83 (s, 2H, OCH₂), 7.45–7.89 (m, 3H, Ar–H), 11.32 (s, 1H, N–H), 13.55 (s, 1H, N–H).

Crystallographic and Structural Analysis

X-ray diffraction studies of analogous compounds reveal a planar O–CH₂–C(=O)–N(H)–N backbone with intramolecular hydrogen bonding between the hydrazide N–H and isatin carbonyl oxygen.

Key Structural Features (from Analogous Compounds)

| Parameter | Value |

|---|---|

| N–N bond length | 1.367 Å |

| C=O bond (isatin) | 1.225 Å |

| Dihedral angle | 11.48° between rings |

| Hydrogen bonds | N–H···O, C–H···π |

Purification and Quality Control

-

Recrystallization : Ethanol or dioxane/ethanol mixtures are optimal for removing unreacted starting materials.

-

TLC Monitoring : n-Hexane/ethyl acetate (1:1) confirms homogeneity (Rₓ = 0.45–0.50).

-

Elemental Analysis : Calculated for C₂₀H₁₈Br₂N₄O₃: C 45.83%, H 3.46%, N 10.69%; Found: C 45.78%, H 3.49%, N 10.65%.

Mechanistic Insights

The condensation proceeds via nucleophilic attack of the hydrazide’s amino group on the electrophilic carbonyl carbon of 5,7-dibromoisatin, followed by dehydration to form the hydrazone linkage. Acetic acid catalyzes imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.

Challenges and Optimization

-

Bromination Selectivity : Excess bromine or prolonged reaction times may lead to over-bromination. Temperature control (0–5°C) ensures regioselectivity at the 5,7-positions.

-

Hydrazide Stability : The hydrazide intermediate is hygroscopic; anhydrous conditions during synthesis prevent hydrolysis.

Comparative Analysis with Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.